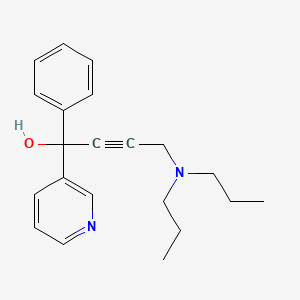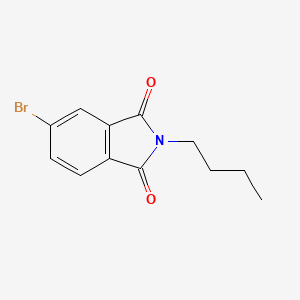
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol, also known as DPPB, is a chemical compound that has been widely studied for its various applications in scientific research. This compound belongs to the class of butynol derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol involves the inhibition of TRPC6 channels. TRPC6 channels are involved in the regulation of various cellular processes such as calcium signaling, cell migration, and proliferation. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to selectively inhibit TRPC6 channels, leading to a decrease in calcium influx and subsequent inhibition of cellular processes that are regulated by TRPC6 channels.
Biochemical and Physiological Effects:
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell migration, proliferation, and differentiation. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has also been found to exhibit antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol in lab experiments is its selectivity towards TRPC6 channels. This allows researchers to study the specific role of TRPC6 channels in various cellular processes. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit potent inhibitory activity, making it a useful tool for studying TRPC6 channels. However, one of the limitations of using 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol in lab experiments is its potential toxicity. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol. One of the future directions is the development of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol and its effects on various cellular processes. Furthermore, the potential use of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol as an anticancer agent and its effects on cancer cells need to be further investigated. Overall, the study of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has the potential to lead to the development of novel therapeutic agents and the advancement of scientific knowledge.
Synthesis Methods
The synthesis of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol involves the reaction of 4-pyridin-3-ylbut-2-yn-1-ol with dipropylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been extensively studied for its various applications in scientific research. It has been found to be a potent and selective inhibitor of TRPC6 channels, which are involved in various physiological processes such as cell migration, proliferation, and differentiation. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has also been found to inhibit the growth of various cancer cells, suggesting its potential as an anticancer agent. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit antifungal and antibacterial properties.
properties
IUPAC Name |
4-(dipropylamino)-1-phenyl-1-pyridin-3-ylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-15-23(16-4-2)17-9-13-21(24,19-10-6-5-7-11-19)20-12-8-14-22-18-20/h5-8,10-12,14,18,24H,3-4,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOADQRVVFSXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B5134054.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5134057.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)

![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)

![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)
